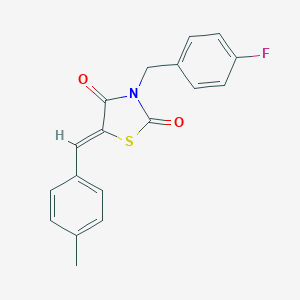![molecular formula C20H16ClN3O4 B302220 Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate, also known as MCFCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Studies have shown that Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate can inhibit the Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell migration and invasion, and inhibition of cell proliferation. Additionally, Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have potent anticancer properties, making it a promising candidate for further research. However, one limitation of using Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
将来の方向性
There are several potential future directions for research on Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could be conducted to investigate the potential use of Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in combination with other anticancer agents, which could lead to synergistic effects. Finally, research could be conducted to investigate the potential use of Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate in other areas of medicine, such as in the treatment of inflammatory diseases.
合成法
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate can be synthesized using a one-pot reaction method that involves the reaction of 4-chlorobenzoic acid, furfural, aniline, and hydrazine hydrate in the presence of acetic acid and methanol. The resulting product is then purified using column chromatography to obtain pure Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate.
科学的研究の応用
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has anticancer properties and can induce apoptosis in cancer cells. Additionally, Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as a therapeutic agent for cancer treatment.
特性
製品名 |
Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate |
|---|---|
分子式 |
C20H16ClN3O4 |
分子量 |
397.8 g/mol |
IUPAC名 |
methyl 4-chloro-3-[5-[(E)-(phenylcarbamoylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C20H16ClN3O4/c1-27-19(25)13-7-9-17(21)16(11-13)18-10-8-15(28-18)12-22-24-20(26)23-14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,26)/b22-12+ |
InChIキー |
YKNROLWQUNUUDW-WSDLNYQXSA-N |
異性体SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)NC3=CC=CC=C3 |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302147.png)
![ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302149.png)
![3-(4-fluorobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302150.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)